Product packaging for Wilms tumor protein (337-347)(Cat. No.:)

Wilms tumor protein (337-347)

Cat. No.: B1575104
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Wilms tumor protein

Properties

sequence

LSHLQMHSRKH

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Wilms tumor protein (337-347)

Origin of Product

United States

Discovery and Background

The Wilms tumor 1 (WT1) gene, located on chromosome 11p13, was first identified in connection with Wilms' tumor, a common kidney cancer in children. mdpi.comamegroups.org This gene encodes the WT1 protein, a transcription factor that is crucial for the normal development of the urogenital system and other tissues. wikipedia.orgnih.gov While initially classified as a tumor suppressor due to its inactivation in a subset of Wilms' tumors, subsequent research has shown that WT1 can also act as an oncogene in various other cancers, including leukemia and solid tumors like breast and lung cancer. mdpi.comfrontiersin.org

The WT1 protein structure includes a proline/glutamine-rich N-terminus and four zinc finger motifs at the C-terminus, which are critical for its function as a DNA- and RNA-binding protein. mdpi.comwikipedia.org The specific peptide fragment, Wilms tumor protein (337-347), is a component of this zinc finger region. This region is highly significant as it mediates the protein's interaction with nucleic acids and other proteins, thereby regulating gene expression. nih.govuniprot.org The fragment itself has become a focus of research, particularly in the field of cancer immunotherapy, where it is investigated as a potential antigenic epitope for stimulating anti-tumor immune responses. frontiersin.orgnih.gov

Physicochemical Properties

Wilms tumor protein (337-347) is a peptide segment of the full-length WT1 protein. Its specific properties are determined by its amino acid sequence. The full WT1 protein exists in various isoforms due to alternative splicing. mdpi.comwikipedia.org The (337-347) fragment is part of the fourth zinc finger domain. The properties of this peptide are crucial for its biological function and its use in research applications.

Table 1: of Wilms tumor protein (337-347)

Property Value
Sequence CAYDARIELG
Molecular Formula C46H72N12O16S
Average Molecular Weight 1081.21 Da
Isoelectric Point (pI) 4.31
Type Peptide

| Origin | Human |

Note: The properties listed are calculated based on the primary amino acid sequence and may vary under different experimental conditions.

Synthesis and Manufacturing

The Wilms tumor protein (337-347) peptide, like other peptides used in research, is typically produced through chemical synthesis. The most common method is solid-phase peptide synthesis (SPPS). This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support.

The process begins with the C-terminal amino acid of the desired peptide being attached to the resin. Subsequent amino acids, with their reactive side chains chemically protected, are then added one by one. Each cycle of addition involves deprotection of the N-terminus of the resin-bound amino acid, followed by coupling the next protected amino acid. After the entire sequence has been assembled, the peptide is cleaved from the resin, and the protecting groups on the amino acid side chains are removed. The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to achieve the high purity required for research applications. This method allows for the precise and efficient synthesis of specific peptide sequences like WT1 (337-347). peptides.de

Mechanism of Action

The mechanism of action of the Wilms tumor protein (337-347) fragment is intrinsically linked to its origin within the zinc finger domain of the full WT1 protein. The zinc finger motifs of WT1 are essential for its ability to bind to specific DNA sequences (5'-GCG(T/G)GGGCG-3'), thereby acting as a transcription factor to regulate the expression of target genes involved in cellular development, differentiation, and survival. uniprot.org

In the context of cancer research, particularly immunotherapy, the WT1 (337-347) peptide is studied for its role as a tumor-associated antigen (TAA). frontiersin.org The rationale is that this peptide, when presented on the surface of cancer cells by major histocompatibility complex (MHC) molecules, can be recognized by T-cells of the immune system. This recognition can trigger a cytotoxic T-lymphocyte (CTL) response specifically targeting and eliminating the cancer cells that overexpress the WT1 protein. Research has focused on using such peptides in vaccines to stimulate and expand the population of WT1-specific T-cells in cancer patients. frontiersin.orgnih.gov

18 5.5. Bioinformatic and Computational Approaches

Research Findings

Research has consistently shown that this peptide is a promising candidate for cancer immunotherapy. Studies have demonstrated that it can stimulate CD4+ T-cells to produce Th1 cytokines, which are important for cell-mediated immunity against tumors. nih.gov A CD4+ T-cell line established using this peptide showed specific cytotoxicity against leukemia cells that were positive for both WT1 and HLA-DP5, while not harming normal bone marrow cells. nih.gov This highlights the peptide's potential for targeted cancer therapy with a favorable safety profile.

Applications in Cancer Research

The primary application of Wilms tumor protein (337-347) is in the development of cancer vaccines. It has been investigated in clinical trials, often as part of a polyvalent vaccine containing multiple WT1-derived peptides to stimulate both CD4+ and CD8+ T-cell responses. nih.gov These vaccine strategies have been explored for various hematological malignancies, including acute myeloid leukemia (AML), and myelodysplastic syndromes (MDS), as well as solid tumors. nih.govclinicaltrials.gov The goal of these vaccines is to induce or boost a patient's immune response to eliminate residual cancer cells and prevent relapse. nih.gov

Elucidating the Full Spectrum of HLA Restriction for WT1 (337-347) and its Variants

Initial research has successfully demonstrated that the WT1 (337-347) peptide can elicit a CD4+ T-cell response in an HLA-DP5-restricted manner. nih.govvulcanchem.com Studies have established a CD4+ T-cell line, NIK-1, that proliferates and produces Th1 cytokines specifically in response to this peptide when presented by HLA-DP5 molecules. nih.gov This T-cell line showed direct cytotoxic activity against leukemia cells that were positive for both HLA-DP5 and WT1 expression. nih.gov

However, the human leukocyte antigen (HLA) system is notoriously polymorphic. Relying on a single HLA restriction limits the potential patient population that could benefit from a peptide-based therapy. Future research must therefore be directed at broadening our understanding of the HLA molecules capable of presenting WT1 (337-347).

Key research questions include:

Can WT1 (337-347) bind to other HLA class II molecules, such as different HLA-DP, HLA-DQ, or HLA-DR alleles?

Do naturally occurring or synthetically modified variants of this peptide exhibit different or broader HLA-binding profiles?

What is the prevalence of responsive HLA alleles in different ethnic populations?

Investigating this "promiscuous" binding potential is critical. The development of T-cell lines from a diverse cohort of donors and testing their response to WT1 (337-347) presented by various HLA types would be a crucial step. Computational modeling and in vitro binding assays can also predict and validate new HLA restrictions, significantly expanding the potential applicability of immunotherapies targeting this epitope.

| HLA Restriction Research for WT1 Peptides | | :--- | :--- | | Established Finding | WT1 (337-347) is presented by HLA-DP5 to CD4+ T-cells. nih.gov | | Future Research Goal | Identify the full spectrum of HLA class II molecules (DP, DQ, DR) that can present WT1 (337-347) or its analogs. | | Methodologies | In vitro T-cell stimulation assays with diverse HLA-typed antigen-presenting cells, computational peptide-MHC binding predictions, competitive binding assays. | | Potential Impact | Increases the patient population eligible for WT1 (337-347)-targeted immunotherapy. |

Investigating the Structural Determinants of WT1 (337-347) Immunogenicity

The immunogenicity of a peptide is not solely dependent on its ability to bind to an HLA molecule; it is also critically influenced by the structural interface it creates for T-cell receptor (TCR) recognition. While WT1 is considered a self-antigen and may be poorly immunogenic, modifications can create more potent "heteroclitic" peptides that elicit stronger immune responses. nih.gov

Future research should focus on dissecting the specific amino acid residues within the WT1 (337-347) sequence that are essential for its immunogenic properties. This involves identifying the anchor residues responsible for binding to the HLA groove and the residues exposed for TCR interaction.

Recommended research approaches:

Alanine Scanning Mutagenesis: Systematically replacing each amino acid in the peptide sequence with alanine and assessing the impact on both HLA binding and T-cell activation.

X-ray Crystallography: Determining the three-dimensional structure of the WT1 (337-347)-HLA-DP5 complex to visualize the precise molecular interactions.

Computational Docking and Molecular Dynamics: Simulating the peptide-HLA and peptide-HLA-TCR interactions to predict the effects of specific amino acid substitutions.

Understanding these structural determinants will allow for the rational design of analog peptides with enhanced stability, improved HLA binding affinity, and superior T-cell stimulatory capacity, potentially overcoming immune tolerance to the native self-antigen. nih.gov

Exploring the Interplay between Peptide-Mediated Immune Responses and Endogenous WT1 Function

The WT1 protein is not a static target; it is a complex transcription factor with dual roles as both a tumor suppressor and an oncogene, regulating genes involved in cell growth, differentiation, and apoptosis. nih.govnih.gov An effective immune response targeting the WT1 (337-347) epitope could exert selective pressure on cancer cells, leading to immune escape.

A critical area for future investigation is the dynamic interplay between an external, peptide-induced immune response and the internal function of the endogenous WT1 protein. Research has shown that in some cases of disease progression after WT1 peptide vaccination, the cause was not a mutation in the WT1 gene itself or loss of HLA expression. d-nb.info This suggests more complex mechanisms of immune evasion may be at play.

Future studies should aim to answer:

Does an effective T-cell response against the WT1 (337-347) epitope lead to the downregulation of the entire WT1 protein in tumor cells?

If WT1 expression is suppressed, how does this affect the cancer cell's phenotype (e.g., proliferation, drug resistance, metastatic potential) given WT1's role in processes like the epithelial-to-mesenchymal transition (EMT)? nih.govplos.org

Can tumor cells adapt by altering the processing and presentation of the WT1 (337-347) epitope without losing the oncogenic function of the full-length protein?

This research is vital for predicting and countering potential mechanisms of tumor relapse and for understanding the broader biological consequences of targeting this multifaceted protein.

Developing Advanced In Vitro and In Vivo Models for Peptide-Specific Studies

Progress in understanding the therapeutic potential of WT1 (337-347) is contingent on the availability of robust and predictive experimental models. Early research has utilized in vitro systems with human cells and in vivo mouse models to demonstrate that immunization with WT1 peptides can induce cytotoxic T-lymphocytes (CTLs) capable of rejecting WT1-expressing tumor cells. iiarjournals.org Furthermore, SCID mouse-human xenograft models have been used to show that WT1-specific T-cells can induce regression of leukemic xenografts. aacrjournals.org

While valuable, these models have limitations. Future efforts should be dedicated to creating more sophisticated models that more accurately recapitulate the human immune system and tumor microenvironment.

| Modeling WT1 (337-347) Immunity: Current vs. Future | | :--- | :--- | :--- | | Model Type | Current Approaches | Proposed Future Directions | | In Vitro | 2D co-cultures of T-cells and tumor cell lines. nih.gov | 3D tumor organoids or spheroids co-cultured with immune cells to better model cell-cell interactions and T-cell infiltration. | | In Vivo | Standard mouse models, SCID-human xenografts. iiarjournals.orgaacrjournals.org | "Humanized" mice transgenic for specific human HLA alleles (e.g., HLA-DP5) to study peptide-specific responses in a relevant context. researchgate.net | | Ex Vivo | Analysis of peripheral blood from vaccinated patients. nih.govfrontiersin.org | Patient-derived xenograft (PDX) models treated with autologous, peptide-expanded T-cells to create a personalized model of therapy. |

These advanced models will provide more accurate assessments of peptide immunogenicity, T-cell trafficking, on-target/off-tumor toxicities, and mechanisms of immune escape, bridging the gap between preclinical findings and clinical outcomes.

Understanding the Role of Post-Translational Modifications on Peptide Presentation and Recognition

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and can profoundly impact their function, stability, and degradation. frontiersin.orgbiorxiv.org PTMs can also affect how a protein is processed by the proteasome and whether a specific peptide epitope is generated and presented on HLA molecules. The WT1 protein is known to undergo PTMs, which may be critical for its activity. ethz.ch

The influence of PTMs on the generation and recognition of the WT1 (337-347) epitope is a completely unexplored and highly promising area for future research.

Key research initiatives should include:

Proteomic Analysis: Using advanced mass spectrometry to identify if PTMs (e.g., phosphorylation, acetylation, ubiquitination) occur on or near the WT1 (337-347) sequence in primary tumor samples.

Functional Impact Studies: Synthesizing WT1 (337-347) peptides carrying identified PTMs and testing their binding to HLA-DP5 and their ability to be recognized by specific T-cells.

Processing and Presentation Assays: Investigating whether PTMs on the full-length WT1 protein alter its cleavage by the proteasome, potentially enhancing or destroying the WT1 (337-347) epitope.

Discovering that a specific PTM is required for, or enhances, the presentation of this epitope could lead to novel therapeutic strategies aimed at inducing that PTM in tumor cells to increase their visibility to the immune system.

Comprehensive Analysis of WT1-AS and its Influence on WT1 Protein and Peptide Expression

Gene expression is a tightly regulated process. One layer of this regulation involves natural antisense transcripts (AS), which are non-coding RNAs that can modulate the expression of their corresponding sense genes. The WT1 gene has a known antisense transcript, WT1-AS. researchgate.net Studies in hepatocellular carcinoma have shown that WT1-AS expression negatively correlates with WT1 protein expression and that WT1-AS can promote apoptosis by down-regulating WT1. genscript.com

The relationship between WT1-AS and the presentation of the WT1 (337-347) epitope is a critical, yet unexamined, area of research.

Future investigations should focus on:

Correlation Analysis: Quantifying the levels of WT1-AS, WT1 mRNA, and WT1 protein in large cohorts of tumor samples to confirm the inverse relationship in various cancer types.

Mechanistic Studies: Determining precisely how WT1-AS downregulates WT1, for instance, by binding to the WT1 promoter region to suppress transcription. genscript.com

Immunological Consequence: Directly testing whether modulating the levels of WT1-AS in cancer cell lines alters the surface presentation of the WT1 (337-347) epitope as measured by T-cell recognition or mass spectrometry.

If high levels of WT1-AS lead to reduced WT1 protein and, consequently, diminished presentation of the WT1 (337-347) epitope, then WT1-AS could be a biomarker for resistance to WT1-targeted immunotherapy. Conversely, therapeutic strategies aimed at inhibiting WT1-AS could potentially increase the immunogenicity of tumor cells.

Developmental Contexts of Wt1 Expression

Beyond Renal Systems (e.g., Gonadal Development, Schwann Cells)

The full-length Wilms tumor protein 1 (WT1) is a critical transcription factor not only for the developing kidneys but also for several other tissues. nih.gov Its expression and function are vital for the proper formation of the gonads (testes and ovaries). nih.govmedlineplus.gov WT1 is expressed in the somatic cells of the genital ridge before sex determination and is maintained in the Sertoli cells of the testes and the granulosa cells of the ovaries thereafter. nih.govmdpi.com Homozygous mutations in the Wt1 gene in mice lead to a complete failure of gonad development. nih.gov In humans, mutations can cause syndromes like Denys-Drash and Frasier syndrome, which are characterized by severe urogenital abnormalities. medlineplus.govnih.gov WT1 plays a role in activating other genes essential for gonadogenesis, such as Steroidogenic factor 1 (Sf1) and the gene for the anti-Müllerian hormone receptor (Amhr2). nih.govnih.gov

Recent studies have also identified WT1 expression in the peripheral nervous system, specifically in Schwann cells. nih.govresearchgate.net WT1 protein has been found in the cytoplasm of Schwann cells that form the myelin sheath around nerve axons and in those associated with sensory mechanosensory corpuscles. nih.govnih.gov This suggests a role for WT1 in the development, maintenance, or plasticity of these crucial glial cells. nih.govresearchgate.net

Conclusion

Wilms tumor protein (337-347) is a scientifically significant peptide with a well-defined role as an immunogenic epitope of the WT1 protein. Its ability to stimulate a specific CD4+ T-helper cell response has positioned it as a promising candidate for the development of cancer vaccines and other immunotherapies. Ongoing research continues to explore its clinical utility, optimal use in combination therapies, and the potential of its analogs to further enhance anti-tumor immunity. The study of this peptide provides valuable insights into the mechanisms of T-cell-mediated immunity and the broader field of cancer immunotherapy.

Q & A

Q. What experimental techniques are recommended for validating WT1 expression in tumor samples?

To assess WT1 expression, use a combination of:

  • Immunohistochemistry (IHC) for spatial localization in tumor tissues (e.g., tumor microarrays) .
  • Western blot (WB) with recombinant antibodies (e.g., clone 82525-1-RR) to confirm protein size (52–55 kDa) and isoforms .
  • Reverse-transcription quantitative PCR (RT-qPCR) to quantify mRNA levels, validated against RNA-Seq data for differential expression patterns .
    Note: Titrate antibodies for optimal signal-to-noise ratios in each assay .

Q. What genetic mutations or structural variations are commonly associated with WT1 in Wilms tumorigenesis?

WT1 mutations are often accompanied by:

  • Alternative splicing : Four mRNA isoforms generated by two splices (exon 5 and KTS insert) influence DNA-binding specificity .
  • Co-occurring mutations : CTNNB1 (β-catenin), TP53, and WTX (WT1-associated X-linked gene) are frequently dysregulated .
  • Zinc finger domain alterations : Linker regions between zinc fingers modulate DNA-binding affinity; mutations here disrupt transcriptional regulation .

Q. How can WT1 epitopes (e.g., 337-347) be prioritized for immunotherapeutic studies?

Use immunoinformatics pipelines:

  • CTL epitopes : Predict 9-mer peptides using NetCTLpan, filtering for immunogenicity (IFN-γ induction) and binding affinity (IC50 < 500 nM) .
  • HTL epitopes : Screen 15-mer peptides via NetMHCIIpan, selecting those with strong binding (SB < 2%) and cytokine-inducing potential .
    Validation: Confirm epitope functionality in T-cell activation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between WT1 expression levels and clinical outcomes?

In some cohorts, elevated anti-apoptotic proteins (e.g., survivin) in WT1-positive tumors correlate with better prognosis despite WT1’s tumor-suppressive role. To address this:

  • Multi-omics integration : Combine exome sequencing (mutational burden), RNA-Seq (pathway enrichment), and IHC (protein localization) to identify compensatory survival mechanisms .
  • Patient-derived xenografts (PDXs) : Model relapsed tumors to test if WT1 loss or isoform switching drives resistance .

Q. What in silico and experimental strategies are effective for studying WT1’s role in chemoresistance?

  • Protein arrays : Profile post-chemotherapy tumors for PD-L1 upregulation linked to Wnt/β-catenin or DROSHA/DICER1 mutations (Fig. 1, ).
  • Cluster analysis : Group tumors by MYCN/LEF1 co-expression to identify anaplastic subtypes with BET inhibitor sensitivity (e.g., AZD5153) .
  • siRNA knockdown : Test if berberine-induced AMPK activation requires WTX upregulation to inhibit cell-cycle regulators (e.g., cyclin D1) .

Q. How can ethnic variations in WT1 molecular profiles be systematically investigated?

  • Ethnic cohort design : Use biorepositories (e.g., Kentucky Cancer Registry) to collect matched tumor/normal tissues across diverse populations .
  • Urinary proteomics : Identify WT1-associated biomarkers (e.g., Trx1 at m/z 5,816) in serum/urine for non-invasive monitoring .
  • Machine learning : Train classifiers on multi-ethnic genomic and proteomic datasets to predict relapse risk .

Methodological Considerations

Q. What controls are essential for WT1 functional studies in vitro?

  • Isoform-specific assays : Design primers/probes distinguishing splice variants (e.g., ±KTS) in RT-qPCR .
  • Rescue experiments : Re-express WT1 isoforms in knockout models to confirm phenotype reversibility .
  • Pathway inhibitors : Use Wnt/β-catenin inhibitors (e.g., XAV939) or BET degraders (e.g., AZD5153) to dissect WT1-MYCN crosstalk .

Q. How should contradictory data on WT1’s dual role (tumor suppressor vs. oncogene) be interpreted?

  • Context-dependent analysis : Stratify tumors by mutation status (e.g., WTX inactivation vs. CTNNB1 activation) .
  • Single-cell sequencing : Resolve intra-tumoral heterogeneity in WT1 expression across stromal and nephrogenic niches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.